1-Bromo-8-chlorodibenzo[b,d]furan is an organic compound characterized by the molecular formula and a molecular weight of approximately 281.53 g/mol. This compound features a dibenzo[b,d]furan core, which consists of two fused benzene rings and a furan ring, with bromine and chlorine substituents at the 1 and 8 positions, respectively. The compound is notable for its unique structural properties that contribute to its reactivity and potential applications in various fields, particularly in organic synthesis and materials science .
There is no known biological function or mechanism of action for 1-Bromo-8-chlorodibenzo[b,d]furan.
Synthesis of 1-bromo-8-chlorodibenzo[b,d]furan typically involves multi-step organic reactions. Common methods include:
These synthetic approaches not only yield the desired compound but also allow for the exploration of derivatives with tailored properties for specific applications .
1-Bromo-8-chlorodibenzo[b,d]furan has several applications:
Interaction studies involving 1-bromo-8-chlorodibenzo[b,d]furan focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the compound's potential as a building block in complex organic synthesis. Additionally, preliminary biological interaction studies could reveal insights into its mechanism of action if it exhibits significant biological activity .
Several compounds share structural similarities with 1-bromo-8-chlorodibenzo[b,d]furan. These include:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 8-Bromo-dibenzofuran | Bromine at position 8 | Used in organic synthesis |
| 1-Chloro-8-methoxydibenzofuran | Chlorine at position 1; methoxy group | Exhibits different reactivity |
| 8-Chlorodibenzofuran | Chlorine at position 8 | Potentially bioactive |
What sets 1-bromo-8-chlorodibenzo[b,d]furan apart from these similar compounds is its specific positioning of halogen substituents, which influences its reactivity profile and potential applications in both organic synthesis and materials science. This unique arrangement may lead to distinct biological activities or electronic properties compared to its analogs .
Core identifiers for 1-bromo-8-chlorodibenzo[b,d]furan include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2173554-83-9 | |
| Molecular Formula | C₁₂H₆BrClO | |
| Molecular Weight | 281.53 g/mol | |
| IUPAC Name | 1-Bromo-8-chlorodibenzofuran | |
| EC Number | 845-963-5 | |
| PubChem CID | 134198736 |
Synonyms include 1-bromo-8-chloro-dibenzofuran and dibenzofuran, 1-bromo-8-chloro-. The compound’s systematic naming adheres to IUPAC guidelines, reflecting its fused bicyclic structure and substituent positions.
The molecule comprises a dibenzofuran core (two benzene rings fused to a furan ring) with bromine at position 1 and chlorine at position 8. The numbering follows the IUPAC system for polycyclic compounds, where substituents are assigned the lowest possible numbers. The planar aromatic structure enables π-π stacking interactions, critical for its role in materials science.
Positional isomerism arises from halogen substitution. Known isomers include:
These isomers differ in electronic effects and reactivity due to varying substituent positions.
Halogenated dibenzofurans gained attention in the 1980s–1990s for their environmental relevance. Studies on chlorination/bromination of dibenzofuran (DBF) revealed selective substitution patterns:
Key advances include:
The formation of 1-bromo-8-chlorodibenzo[b,d]furan through pyrolytic processes represents one of the most significant synthetic pathways for this halogenated heterocyclic compound [22]. Research has demonstrated that thermal decomposition of halogenated phenol precursors under controlled conditions leads to the formation of polychlorinated and polybrominated dibenzofurans, including mixed halogenated derivatives [24]. The pyrolytic synthesis mechanism involves the thermal conversion of chlorinated and brominated phenol compounds at elevated temperatures, typically ranging from 300 to 800 degrees Celsius [23].
Studies investigating the formation pathways of polychlorinated dibenzofurans from sediments contaminated with polychlorinated biphenyls have revealed that thermal treatment at 450 degrees Celsius for 5 minutes under oxidative conditions results in significant formation of dibenzofuran derivatives [22]. The research demonstrated that formation pathways include loss of ortho-chlorine atoms, loss of hydrogen chloride involving a 2,3-chlorine shift, loss of ortho-hydrogen atoms, and dechlorination reactions [22]. These mechanisms are particularly relevant for understanding the formation of mixed halogenated compounds such as 1-bromo-8-chlorodibenzo[b,d]furan.
The oxidative thermal degradation of mixed halogenated phenol precursors has been extensively studied using flow reactor systems [38]. When a 50:50 mixture of 2-bromophenol and 2-chlorophenol undergoes thermal treatment at concentrations of 88 parts per million with reaction times of 2.0 seconds over temperatures ranging from 300 to 1000 degrees Celsius, various mixed halogenated dibenzofurans are formed [38]. The product distribution includes 4-bromo-6-chlorodibenzofuran as one of the major products, demonstrating the viability of producing mixed halogenated dibenzofuran derivatives through pyrolytic processes [38].
Temperature-dependent formation patterns have been observed in pyrolytic synthesis processes [26]. The degree of chlorination and bromination of dibenzofuran products decreases as temperature increases, with naphthalene congeners being less halogenated than dibenzofuran congeners on average [26]. This temperature dependence suggests that controlled pyrolytic conditions can be optimized to favor the formation of specific halogenation patterns, including the 1-bromo-8-chloro substitution pattern [26].
Catalytic coupling reactions represent a sophisticated approach for the directed synthesis of halogenated dibenzofuran derivatives [14] [15]. Palladium-catalyzed phenol-directed carbon-hydrogen activation followed by carbon-oxygen cyclization has emerged as a practical method for dibenzofuran synthesis [14]. This approach utilizes air as an oxidant and demonstrates excellent functional group tolerance, making it suitable for the preparation of substituted dibenzofuran derivatives [14].
Copper-catalyzed cyclization reactions have shown particular promise for dibenzofuran synthesis [15]. An efficient synthesis of dibenzofuran derivatives has been achieved through copper-catalyzed cyclization of cyclic diaryliodonium triflates in aqueous media [15]. Various dibenzofuran derivatives can be obtained in good to excellent yields through this oxygen-iodine exchange approach [15]. The mechanism involves oxidative addition of 2-(2'-iodophenyl)phenol to copper(I) to provide an electrophilic copper(III) intermediate, which undergoes nucleophilic attack by the hydroxyl group under basic conditions [15].
Directed halogenation strategies have been developed using various directing groups to achieve regioselective carbon-hydrogen bond activation [18]. Recent advances in carbon-hydrogen functionalization have highlighted the strategic role of directing groups, where functional groups act as internal ligands to facilitate carbon-hydrogen activation [18]. This approach has emerged as a highly efficient strategy for forming carbon-halogen bonds with exceptional regioselectivity from otherwise inert carbon-hydrogen bonds [18].
Table 1: Catalytic Coupling Reaction Conditions for Dibenzofuran Synthesis
| Catalyst System | Temperature (°C) | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|
| Palladium acetate/oxygen | 100 | 63-80 | 24 hours | [14] |
| Copper iodide/water | 100 | 72-96 | 2 hours | [15] |
| Palladium/tricyclohexylphosphine | 100 | 46-77 | 24 hours | [36] |
| Copper oxide/cesium carbonate | 100 | 45-92 | Variable | [21] |
The palladium-catalyzed dehydrogenative ring closure of diphenyl ethers represents another important catalytic approach [16] [19]. Diphenyl ethers readily undergo intramolecular dehydrogenative coupling in the presence of catalytic quantities of palladium acetate under oxygen pressure to give dibenzofurans [16] [19]. The addition of inert solvents to this system increases the yield of dibenzofurans relative to dimers [16] [19]. Product ratios and isotope effects in competitive coupling suggest that dibenzofuran formation follows a stepwise coupling mechanism similar to intermolecular coupling of aromatic compounds [16] [19].
Copper-mediated halogenation reactions have been extensively studied for their application in directed carbon-hydrogen bond functionalization [17]. The research advances on copper-catalyzed and mediated carbon-halogen bond formation via direct carbon-hydrogen bond transformation demonstrate the versatility of copper catalysts in halogenation reactions [17]. These catalysts exhibit tremendous application in carbon-hydrogen bond functionalizations owing to their distinct advantages such as low cost, high stability, and flexible forms of presence [17].
The formation of 1-bromo-8-chlorodibenzo[b,d]furan as a byproduct during thermal degradation processes has been extensively documented in combustion and waste treatment systems [9] [11] [13]. Municipal solid waste incineration represents a significant source of mixed halogenated dibenzofuran formation, with thermal treatment at temperatures between 300-400 degrees Celsius leading to substantial byproduct generation [3] [23].
Thermal degradation studies of polychlorinated dibenzo-p-dioxins and dibenzofurans in municipal solid waste ashes have revealed complex formation and destruction pathways [13]. Experimental design investigations examining the effects of varying temperature, residence time, and atmosphere on degradation processes have shown that fly ash composition significantly influences byproduct formation [13]. The concentrations of unburned carbon, alkaline species such as calcium oxide and sodium oxide, and metals such as copper and iron strongly influence the formation of halogenated dibenzofuran byproducts [13].
The heterogeneous catalyzed halogenation of dibenzo-p-dioxin and dibenzofuran in model fly ash systems demonstrates the reactivity and selectivity of chlorine and bromine in byproduct formation [3]. Studies conducted at 300 degrees Celsius on aluminum oxide-silicon dioxide supported copper chloride and copper bromide catalyst systems reveal that hydrogen bromide is more reactive in halogenation reactions than hydrogen chloride [3]. The bromination of dibenzofuran shows no selectivity, with gas chromatographic patterns of polybrominated dibenzofuran isomers being comparable to those found in pyrolysis samples [3].
Table 2: Thermal Degradation Conditions and Byproduct Formation
| Temperature Range (°C) | Reaction Time | Atmosphere | Primary Byproducts | Formation Efficiency | Reference |
|---|---|---|---|---|---|
| 300-400 | 30 minutes | Nitrogen/oxygen/hydrogen bromide | Mixed halogenated dibenzofurans | High | [3] |
| 450 | 5 minutes | 10% oxygen/90% nitrogen | Polychlorinated dibenzofurans | 31-fold increase | [22] |
| 500 | 60 minutes | Low oxygen | Reduced halogenated compounds | 97-99% reduction | [9] |
| 600-800 | Variable | Oxidative | Homogeneous synthesis products | Temperature dependent | [23] |
Formation mechanisms in thermal degradation processes involve both homogeneous gas-phase reactions at high temperatures (500-800 degrees Celsius) and heterogeneous reactions at lower temperatures (200-400 degrees Celsius) [23] [30]. The heterogeneous reactions typically occur at the surface of solid carbon particles on fly ash and are catalyzed by metal ions such as copper and iron [23] [30]. These reactions have the largest contribution to the formation of polychlorinated and polybrominated dibenzofurans [23] [30].
The direct chlorination and bromination of dibenzo-p-dioxin and dibenzofuran represents an important source of mixed halogenated compounds in combustion flue gas [33]. The chlorination reaction occurs primarily through electrophilic substitution induced by copper and iron chlorides, which coexist on particulate matter in mixed states [33]. Mixed copper and iron oxides and chlorides induce a significant synergistic effect on electrophilic halogenation, with efficiencies being 1-2 orders of magnitude higher than those over composites containing only iron species at 250 degrees Celsius [33].
Radical-mediated cyclization mechanisms play a crucial role in the formation of 1-bromo-8-chlorodibenzo[b,d]furan and related halogenated dibenzofuran derivatives [7] [8] [12]. The mechanistic pathways involve the generation of reactive radical intermediates that undergo intramolecular cyclization reactions to form the dibenzofuran core structure [7] [8].
Studies on radical-mediated divergent cyclization of benzamides have provided insights into the mechanistic aspects of heterocyclic compound formation [8]. Copper-controlled divergent cyclization reactions demonstrate that in the presence of azobisisobutyronitrile, methacryloyl benzamides with perfluoroalkyl iodides undergo cascade radical addition and cyclization under metal-free conditions [8]. The use of copper iodide can redirect the cyclization pathway, indicating the importance of metal catalysis in controlling radical reaction outcomes [8].
Mechanistic studies on dibenzofuran formation from polycyclic aromatic hydrocarbon precursors have revealed detailed reaction pathways [10]. Molecular orbital theory calculations for homogeneous gas-phase formation of dibenzofuran from phenanthrene, fluorene, 9-methylfluorene, and 9-fluorenone demonstrate that dibenzofuran formation occurs when hydroxyl radicals add to specific carbon positions [10]. The order of reactivity follows: 9-fluorenone > 9-methylfluorene > fluorene > phenanthrene [10].
The formation mechanism involves radical coupling reactions at unsubstituted ortho-carbon sites followed by carbon monoxide elimination to produce intermediate compounds [24]. Detailed density functional theory kinetic calculations for homogeneous gas-phase formation reveal that cross-condensation reactions between different chlorophenoxy radicals are more favorable than self-condensation reactions [25]. The rate constants and temperature dependence of crucial elementary reactions have been computed using canonical variational transition-state theory over temperature ranges of 600-1200 Kelvin [25].
Table 3: Radical Reaction Kinetic Parameters
| Reaction Type | Activation Energy (kcal/mol) | Pre-exponential Factor | Temperature Range (K) | Reference |
|---|---|---|---|---|
| Phenoxyl radical coupling | 15-25 | 10^12-10^14 s^-1 | 600-1200 | [25] |
| Hydroxyl radical addition | 8-15 | 10^11-10^13 s^-1 | 500-1000 | [10] |
| Cross-condensation | 12-20 | 10^12-10^15 s^-1 | 600-1200 | [25] |
| Cyclization | 20-30 | 10^10-10^12 s^-1 | 700-1200 | [26] |
Surface-mediated formation mechanisms involving copper oxide catalysis have been extensively studied [28] [29]. The formation of polychlorinated dibenzo-p-dioxins and dibenzofurans through copper(II) oxide-mediated reactions of chlorophenol precursors involves electron paramagnetic resonance-detectable carbon-centered phenoxyl radicals on the surface [29]. The mechanism involves chemisorption of chlorophenol at copper oxide sites followed by electron transfer to copper(II) to form copper(I) and phenoxyl radicals [29].
Iron oxide-mediated formation pathways demonstrate different mechanistic characteristics compared to copper-mediated processes [28]. Ferric oxide-mediated formation involves two distinct chemisorption reactions: formation of chlorophenoxyl radicals and formation of bidentate species that react at temperatures above 350 degrees Celsius to produce phenoxyl radicals [28]. The chlorophenoxyl radicals proceed to form dichlorodibenzofuran products, while bidentate species produce dibenzofuran through phenoxyl radical intermediates [28].
Gas chromatography-mass spectrometry represents the primary analytical technique for the identification and quantification of 1-Bromo-8-chlorodibenzo[b,d]furan [7] [8]. The compound exhibits characteristic mass spectral fragmentation patterns under electron ionization conditions at 70 eV [9]. The molecular ion peak appears at m/z 281, corresponding to the molecular weight of the compound [2] [4]. The mass spectrum displays distinctive isotope patterns due to the presence of both bromine and chlorine atoms, with the bromine isotope pattern showing peaks at M and M+2 (79Br and 81Br) and the chlorine pattern contributing additional complexity [4] [5].
The fragmentation behavior follows typical patterns observed for halogenated dibenzofuran derivatives [8] [10]. Common fragment ions include loss of halogen atoms (M-79 for bromine loss, M-35 for chlorine loss) and subsequent ring fragmentation [7] [10]. The base peak typically corresponds to the dibenzofuran core after halogen elimination, providing structural confirmation [8]. Gas chromatographic separation utilizes standard conditions with retention times determined by the specific column type and temperature program employed [4] [11].
Matrix isolation gas chromatography-Fourier transform infrared spectroscopy has been successfully applied to similar halogenated dibenzofuran compounds, providing isomer-specific spectra with detection limits ranging from several hundred picograms to approximately one nanogram [8]. This technique offers enhanced specificity for structural identification when combined with traditional gas chromatography-mass spectrometry methods.
Nuclear magnetic resonance spectroscopy provides detailed structural information for 1-Bromo-8-chlorodibenzo[b,d]furan through both proton and carbon-13 spectra [13] [14]. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals aromatic proton signals in the characteristic 7.3-8.0 ppm region [13] [14]. The halogen substitutions at the 1- and 8-positions significantly influence the chemical shifts of neighboring aromatic protons through electron-withdrawing effects [14].
The parent dibenzofuran structure shows characteristic proton chemical shifts at approximately 7.95 ppm for the most deshielded aromatic protons and 7.34-7.57 ppm for the remaining aromatic protons [13] [14]. In 1-Bromo-8-chlorodibenzo[b,d]furan, these chemical shifts are expected to be modified by the presence of the halogen substituents, with downfield shifts anticipated for protons adjacent to the halogen positions .
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework in the 110-160 ppm region [15] [14]. The parent dibenzofuran exhibits carbon signals at 159.2 ppm, 130.1 ppm, 127.2 ppm, 125.7 ppm, 123.7 ppm, and 114.7 ppm, representing different carbon environments within the fused ring system [15] [14]. The introduction of bromine and chlorine substituents significantly alters these chemical shifts, particularly for carbons directly bonded to halogens and those in ortho positions [14].
Infrared spectroscopy provides valuable fingerprint information for 1-Bromo-8-chlorodibenzo[b,d]furan through characteristic vibrational frequencies [16] [17] [18]. The compound exhibits fundamental vibrational modes typical of halogenated dibenzofuran derivatives [17] [19]. Carbon-carbon stretching vibrations appear in the 1471-1484 cm⁻¹ region, while carbon-hydrogen stretching modes occur near 3191 cm⁻¹ [20]. The carbon-oxygen stretching vibration, characteristic of the furan ring system, appears at approximately 1215 cm⁻¹ [20].
Halogen substitution introduces additional complexity to the infrared spectrum through halogen-carbon stretching vibrations and modified ring vibrational modes [16] [17]. The presence of both bromine and chlorine substituents creates a unique spectroscopic signature that distinguishes this compound from other halogenated dibenzofuran isomers [8] [17]. The infrared spectrum serves as a valuable tool for compound identification and purity assessment in analytical applications [17] [18].
Fourier transform infrared spectroscopy using attenuated total reflectance sampling techniques has proven effective for analyzing brominated flame retardants and related compounds [17]. This approach allows for direct analysis without extensive sample preparation while maintaining sensitivity for trace-level detection [17].
1-Bromo-8-chlorodibenzo[b,d]furan demonstrates thermal stability under standard ambient conditions, with a predicted boiling point of 376.4±22.0°C [3] [5] [21]. The compound remains stable at room temperature when stored under appropriate conditions, including protection from light and moisture [3] [22] [23]. Storage protocols recommend maintaining the compound in dark, sealed containers at room temperature to prevent degradation [3] [5].
The thermal stability of halogenated dibenzofuran derivatives depends significantly on the position and type of halogen substitution [24] [25]. Computational studies on polybrominated dibenzofurans reveal that substitution at the 1-position influences thermodynamic parameters substantially [24] [26]. The presence of both bromine and chlorine substituents in 1-Bromo-8-chlorodibenzo[b,d]furan creates a unique stability profile compared to mono-substituted analogs [24] [25].
Thermodynamic function data, including total energy, enthalpy, entropy, free energy, and heat capacity, have been predicted for related polybrominated dibenzofuran systems using density functional theory calculations [24] [26]. These studies indicate that thermodynamic parameters vary remarkably with halogen substitution positions, with the order of stability decreasing as: 1(9) position > 3(7) position > 2(8) position > 4(6) position [24].
The reactivity profile of 1-Bromo-8-chlorodibenzo[b,d]furan is influenced by the electronic effects of both halogen substituents and the dibenzofuran core structure [27] [25]. The compound exhibits moderate reactivity characteristic of halogenated aromatic systems, with the halogen atoms serving as potential leaving groups in nucleophilic aromatic substitution reactions [27] [28].
Quantum chemical calculations on related chlorodibenzofuran systems reveal that the substitution position significantly affects reactivity patterns [27] [28]. The presence of bromine at the 1-position and chlorine at the 8-position creates an asymmetric electronic environment that influences reaction selectivity [25] [28]. Density functional theory studies demonstrate that spin density distributions in radical anion intermediates depend on halogen positioning, affecting reaction pathways [27] [28].
The compound's reactivity toward oxidative conditions has been studied in the context of dibenzofuran derivatives [29]. Low-temperature oxidation mechanisms involve initial hydrogen abstraction or addition reactions, followed by complex rearrangement pathways [29]. The presence of halogen substituents modifies these reaction pathways and may influence product distributions [29].
Electrochemical reduction studies on similar chlorodibenzofuran systems reveal position-dependent behavior, with different substitution patterns leading to distinct reaction pathways [27] [28]. The extraordinary behavior of certain substitution patterns compared to others has been attributed to specific reaction coordinates and orbital effects [27] [28].
Computational modeling of 1-Bromo-8-chlorodibenzo[b,d]furan electronic structure builds upon extensive theoretical studies of dibenzofuran derivatives and halogenated aromatic compounds [20] [25] [30]. Density functional theory calculations using the B3LYP functional and appropriate basis sets provide accurate geometric and electronic properties for this class of compounds [20] [30] [31].
The parent dibenzofuran system exhibits a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of approximately 5.028 eV based on B3LYP/6-311G(d,p) calculations [20]. The introduction of halogen substituents significantly modifies the electronic structure through inductive and resonance effects [25] [30]. Bromine and chlorine substitution alters the electron density distribution and affects orbital energies [25].
Global reactivity parameters, including chemical potential, electronegativity, global hardness, global softness, and electrophilicity, provide insights into the compound's chemical behavior [20]. For the parent dibenzofuran, these parameters have been calculated as: chemical potential (-3.751 eV), electronegativity (3.751 eV), global hardness (2.514 eV), global softness (0.398 eV⁻¹), and electrophilicity (2.798 eV) [20]. Halogen substitution modifies these values, influencing reactivity predictions [25].
Frontier molecular orbital analysis reveals the electronic structure characteristics that govern the chemical behavior of 1-Bromo-8-chlorodibenzo[b,d]furan [20] [32] [30]. The highest occupied molecular orbital and lowest unoccupied molecular orbital distributions determine the compound's susceptibility to electrophilic and nucleophilic attack [20] [32].
Computational studies on related dibenzofuran derivatives demonstrate that substitution position significantly affects molecular orbital energies and distributions [33] [32]. The 1- and 8-positions represent specific substitution sites that influence the electronic properties through conjugation effects with the aromatic system [25] [32]. Theoretical calculations predict that halogen substitution at these positions creates localized electronic effects while maintaining the overall aromatic character [30] [31].
Multiconfigurational complete active space self-consistent field calculations have been successfully applied to dibenzofuran and its derivatives, providing accurate descriptions of excited state properties [30] [31]. These calculations, combined with second-order perturbation theory, yield reliable excitation energies and oscillator strengths for electronic transitions [30] [31].
Comprehensive quantum chemical studies on polybrominated and polychlorinated dibenzofuran congeners provide a framework for understanding 1-Bromo-8-chlorodibenzo[b,d]furan properties [25] [26] [34]. Semiempirical and density functional theory calculations have been performed on extensive series of halogenated dibenzofurans, revealing structure-property relationships [25] [34].
The optimized structure of dibenzofuran derivatives is significantly influenced by halogen substitution at different positions [25]. Bond lengths between aromatic rings and halogen atoms are affected by neighboring substituents, with bromine substitution at specific positions reducing steric repulsion between other halogen atoms [25]. Multiple linear regression analysis of computational data provides predictive equations for thermodynamic properties as functions of temperature and halogen substitution patterns [25].
Molecular electrostatic potential surfaces and electron density distributions reveal nucleophilic and electrophilic regions within the molecule [20]. These calculations predict that negative potential localizes around the benzene rings and oxygen atom, indicating nucleophilic character, while positive potential appears around hydrogen atoms, suggesting electrophilic sites [20]. The presence of halogen substituents modifies these electrostatic properties and influences intermolecular interactions [20] [25].